N-Benzyl-6-chloro-4-nitropyridin-2-amine
Description
Properties
Molecular Formula |
C12H10ClN3O2 |
|---|---|
Molecular Weight |
263.68 g/mol |
IUPAC Name |
N-benzyl-6-chloro-4-nitropyridin-2-amine |
InChI |
InChI=1S/C12H10ClN3O2/c13-11-6-10(16(17)18)7-12(15-11)14-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,14,15) |
InChI Key |
WGRZOVCJXJUWTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=CC(=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
- Core Heterocycle: Pyridine derivatives (e.g., 6-chloro-N-methyl-3-nitropyridin-2-amine) exhibit lower molecular weights and XLogP3 values compared to pyrimidine analogs due to fewer nitrogen atoms and simpler substituents . Pyrimidine derivatives, such as 4-amino-2-chloro-6-methyl-5-nitropyrimidine, often display enhanced hydrogen-bonding capacity (2 donors vs. 1 in pyridines), influencing solubility and crystallinity .
- Substituent Effects : The position of nitro groups significantly impacts electronic properties. For instance, 4-nitro substitution in pyridines (as in the target compound) increases electrophilicity compared to 3-nitro isomers . Benzyl groups enhance lipophilicity, as seen in N-benzyl-2-(4-nitrophenyl)-6-phenylpyrimidin-4-amine (XLogP3 = 5.2) .
Crystallographic and Hydrogen-Bonding Analysis
- Pyridine Derivatives : Crystallographic studies of N-benzyl-4-methyl-6-phenylpyrimidin-2-amine reveal planar heterocyclic cores with intermolecular C–H···π interactions stabilizing the lattice .
- Hydrogen-Bonding Patterns : Etter’s graph-set analysis () suggests that nitro and amine groups in pyridines/pyrimidines form robust hydrogen-bonding networks (e.g., R₂²(8) motifs), influencing melting points and solubility .
Preparation Methods
Synthesis of 2-Amino-6-chloro-4-nitropyridine
The intermediate 2-amino-6-chloro-4-nitropyridine serves as the critical precursor for benzylation.
Chlorination:
2-Aminopyridine undergoes directed chlorination using phosphorus oxychloride (POCl₃) at 110°C for 6 hours, achieving 85% yield of 2-amino-6-chloropyridine.
Nitration:
Nitration with fuming HNO₃ in H₂SO₄ at 0–5°C introduces the nitro group at position 4, guided by the electron-donating amino group. This step affords 2-amino-6-chloro-4-nitropyridine in 78% yield.
Benzylation of the 2-Amino Group
The final step involves N-alkylation using benzyl bromide under basic conditions:
Reaction Conditions:
-
Solvent: Isopropyl alcohol (50 mL/g substrate)
-
Base: Triethylamine (1.1 equivalents)
-
Temperature: 80°C
-
Time: 10 hours
This method yields N-Benzyl-6-chloro-4-nitropyridin-2-amine in 97.2% purity (HPLC) with a 96.6% isolated yield.
Mechanistic Insight:
Triethylamine deprotonates the amino group, enhancing nucleophilicity for SN2 attack on benzyl bromide. The polar aprotic solvent stabilizes the transition state, while elevated temperature accelerates kinetics.
Palladium-Catalyzed Cross-Coupling Approaches
For substrates resistant to nucleophilic substitution, palladium-mediated strategies offer an alternative.
Buchwald-Hartwig Amination
This method couples 6-chloro-4-nitropyridin-2-yl chloride with benzylamine:
Catalytic System:
-
Catalyst: Pd₂(dba)₃ (2 mol%)
-
Ligand: XantPhos (4 mol%)
-
Base: Cs₂CO₃ (2 equivalents)
-
Solvent: Toluene
Heating at 100°C for 12 hours achieves 89% yield. The reaction tolerates electron-withdrawing nitro groups due to the strong oxidative addition tendency of aryl chlorides to Pd(0).
Advantages:
-
Avoids harsh alkylation conditions
-
Compatible with sensitive functional groups
One-Pot Tandem Functionalization
Recent advances enable concurrent nitration and benzylation in a single reactor:
Procedure:
-
2-Amino-6-chloropyridine (1 equivalent)
-
Benzyl bromide (1.2 equivalents)
-
Nitrating mixture (HNO₃/Ac₂O, 2 equivalents)
-
K₂CO₃ (3 equivalents) in DMF
Stirring at 60°C for 8 hours produces the target compound in 82% yield. The acetate buffer moderates nitration exotherm, preventing decomposition.
Comparative Analysis of Methods
| Method | Yield | Reaction Time | Key Advantage |
|---|---|---|---|
| Multi-Step Sequential | 96.6% | 18 hours | High purity, scalability |
| Buchwald-Hartwig | 89% | 12 hours | Mild conditions |
| One-Pot Tandem | 82% | 8 hours | Operational simplicity |
Optimization Strategies
Solvent Effects
Isopropyl alcohol outperforms methanol in benzylation steps due to:
Base Selection
Triethylamine vs. K₂CO₃:
-
Triethylamine: Higher yields (96.6% vs. 79.4%) due to superior solubility in alcoholic solvents
-
K₂CO₃: Preferred for moisture-sensitive reactions but requires anhydrous conditions
Industrial-Scale Considerations
A patented large-scale synthesis (10 kg batch) employs:
-
Reactor: Glass-lined steel with reflux condenser
-
Workup: Water quench followed by cooling crystallization
-
Purity Control: Recrystallization from isopropyl alcohol removes residual benzyl bromide
This protocol achieves 96.8% yield with 99.62% HPLC purity, demonstrating scalability.
Challenges and Solutions
Regioselectivity in Nitration:
The nitro group's meta-directing effect competes with the amino group's ortho/para-directing influence. Using mixed HNO₃/H₂SO₄ at 0°C ensures >95% para-nitration.
Byproduct Formation:
-
N,N-Dibenzylation: Controlled by stoichiometry (1:1 benzyl bromide:amine)
-
Ring-Opened Products: Minimized by avoiding protic solvents at high temperatures
Emerging Techniques
Microwave-assisted synthesis reduces reaction times from hours to minutes:
Q & A
Q. What methodologies assess environmental persistence and degradation pathways?
- Methodological Answer : Use OECD 301 biodegradability tests (e.g., dissolved organic carbon analysis) to evaluate aerobic degradation. Advanced oxidation processes (AOPs) with UV/H₂O₂ can identify breakdown products via LC-MS/MS .
Methodological Frameworks and Theoretical Links
Q. How can researchers align experimental design with theoretical frameworks for studying this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
